

Patent Landscape & Technical Guide: 3-Chloro-4-Aminopyridine Derivatives[1]

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 1-(3-Chloropyridin-4-yl)piperazine

CAS No.: 87394-66-9

Cat. No.: B2671808

[Get Quote](#)

Executive Summary

3-Chloro-4-aminopyridine (3-CAP) and its derivatives represent a high-value scaffold in both pharmaceutical and agrochemical intellectual property.[1] Chemically, the scaffold is defined by a "push-pull" electronic system: the electron-donating amino group at C4 and the electron-withdrawing chlorine at C3 create a unique polarization that facilitates specific binding interactions (e.g., in kinase hinge regions or auxin receptors).[1]

The patent landscape is currently bifurcated:

- **Pharmaceuticals:** Focused on Voltage-Gated Potassium Channel () blockers for neurological indications (MS, spinal cord injury) and kinase inhibitors (oncology).[1]
- **Agrochemicals:** Dominated by synthetic auxins (e.g., Floryrauxifen-benzyl), where the 3-chloro-4-amino core is critical for herbicide selectivity.[1]

Part 1: Chemical Space & Structural IP Analysis[1]

The Core Scaffold

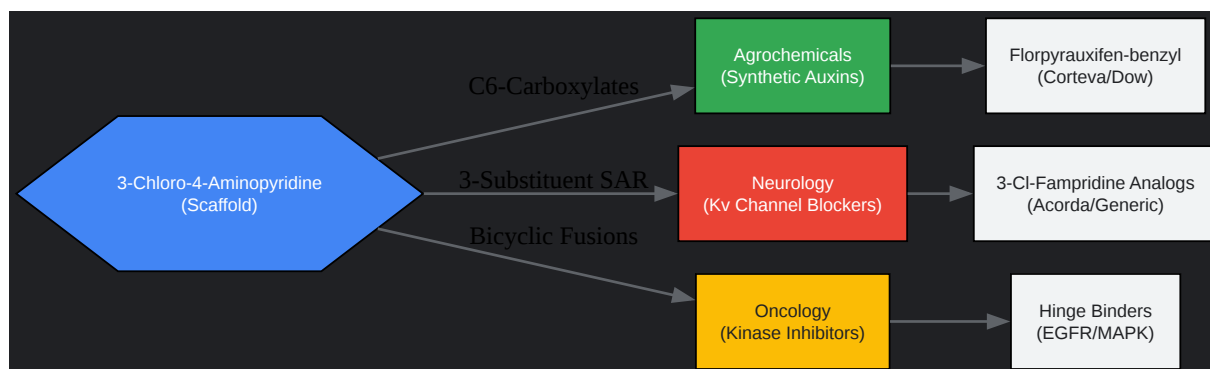
The 3-chloro-4-aminopyridine moiety serves as a versatile pharmacophore.[1] In patent claims, it is often protected as a Markush structure where the pyridine nitrogen provides hydrogen-

bond acceptance, and the C3-chlorine fills hydrophobic pockets while modulating the pKa of the pyridine ring.[1]

- **Electronic Properties:** The C3-chlorine reduces the basicity of the pyridine nitrogen (~9.1 for 4-AP vs. ~7.5 for 3-Cl-4-AP).[1] This is a critical "inventive step" in patents, often cited to improve membrane permeability or reduce off-target metabolic toxicity compared to the parent 4-aminopyridine.
- **Metabolic Stability:** The C3 position is a common site for metabolic oxidation in pyridines. Chlorination blocks this site, extending half-life (), a claim central to pharmacokinetic (PK) improvement patents.[1]

Patent Clusters

The following DOT diagram visualizes the primary patent clusters surrounding this scaffold.



[Click to download full resolution via product page](#)

Figure 1: Strategic patent clusters for 3-chloro-4-aminopyridine derivatives.[1]

Part 2: Synthetic Routes & Process Patents (Freedom to Operate)[1]

Manufacturing 3-chloro-4-aminopyridine with high regioselectivity is challenging.[1] Direct chlorination of 4-aminopyridine often yields a mixture of 3-chloro, 3,5-dichloro, and unreacted material.[1] Consequently, process patents focus on indirect routes.

Dominant Industrial Routes[1]

- The "Reverse" Amination Route (Preferred):
 - Starting Material: 3,4-Dichloropyridine.[1]
 - Reaction: Selective nucleophilic aromatic substitution () of the C4-chlorine by ammonia.[1]
 - Patent Advantage: High regioselectivity because the C4 position is more electrophilic than C3.
- The Hofmann Rearrangement Route:
 - Starting Material: 3-chloropyridine-4-carboxamide.[1]
 - Reaction: Treatment with hypochlorite/bromite.[1]
 - Patent Advantage: Avoids isomer separation; high purity suitable for GMP standards.[1]

Validated Laboratory Protocol: Regioselective Chlorination

While industrial routes prefer

, medicinal chemistry labs often require direct functionalization. The following protocol uses N-Chlorosuccinimide (NCS) under controlled acidic conditions to maximize C3 selectivity.

Protocol: Synthesis of 3-Chloro-4-Aminopyridine via NCS

- Objective: Monochlorination of 4-aminopyridine at the C3 position.
- Scale: 10 mmol (adaptable).

- Safety: Work in a fume hood; pyridine derivatives are toxic.[1]

Step-by-Step Methodology:

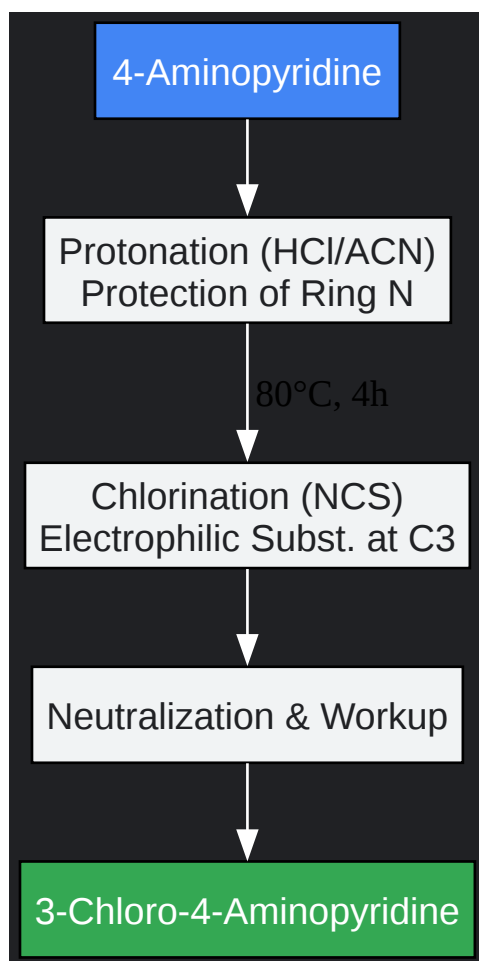
- Dissolution: In a 100 mL round-bottom flask, dissolve 4-aminopyridine (0.94 g, 10 mmol) in Acetonitrile (ACN) (20 mL).
- Acidification: Add HCl (conc.) dropwise until the solution reaches pH ~2. Rationale: Protonation of the ring nitrogen reduces the electron density slightly, preventing over-chlorination.
- Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.34 g, 10 mmol) in portions over 15 minutes at room temperature.
- Heating: Reflux the mixture at 80°C for 4 hours. Monitor via TLC (System: DCM/MeOH 9:1).
- Quenching: Cool to room temperature. Pour into saturated NaHCO₃ solution (50 mL) to neutralize.
- Extraction: Extract with Ethyl Acetate (3 x 30 mL).
- Purification: Wash combined organics with brine, dry over _____, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM).

Yield Expectation: 65-75%. Characterization:

NMR (DMSO-

) should show distinct doublets for C2-H and C6-H, and a singlet for C5-H (if C3 is substituted).

[1]



[Click to download full resolution via product page](#)

Figure 2: Workflow for the regioselective synthesis of the 3-chloro derivative.

Part 3: Therapeutic & Agrochemical Applications[1] Agrochemicals: The Rinskor™ Active

The most commercially significant application of this scaffold is in Florpyrauxifen-benzyl (Rinskor™ active), developed by Dow AgroSciences (now Corteva).[1]

- Mechanism: Synthetic auxin (arylpicolinate).[1]
- Structure: 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid.
[1][2]

- Patent Role: The 3-chloro and 4-amino groups are essential for binding to the TIR1 ubiquitin ligase complex in plants.[1] The 3-chloro group specifically creates a steric lock that differentiates it from natural auxins, allowing for selectivity against resistant weeds [1].[1]

Neurology: Channel Blockers

4-Aminopyridine (Fampridine) is approved for Multiple Sclerosis (MS) to improve walking.[1] However, it has a narrow therapeutic index (seizure risk).

- Innovation: 3-substituted derivatives (3-methyl, 3-chloro) are patented as "Next-Gen" blockers.[1]
- Mechanism: They block channels, broadening action potentials and enhancing neurotransmitter release.
- Data: 3-methyl-4-aminopyridine is reported to be ~7-fold more potent than 4-AP, while the 3-chloro derivative offers altered lipophilicity, affecting blood-brain barrier (BBB) penetration [2]. [1]

Oncology: Kinase Inhibitors

In kinase drug discovery, the 3-chloro-4-aminopyridine motif is a "privileged structure." [1]

- Binding Mode: The pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA) to the kinase hinge region (e.g., Met residue).[1] The 4-amino group acts as a Hydrogen Bond Donor (HBD).[1]
- The "Chlorine Effect": The 3-chloro atom often fills a small hydrophobic gatekeeper pocket, improving selectivity against kinases with larger gatekeeper residues.[1] This is seen in patents targeting EGFR and MAPK pathways [3].

Part 4: Strategic Analysis & Data Summary

Comparative Data Table

Feature	4-Aminopyridine (Parent)	3-Chloro-4-Aminopyridine (Derivative)	Patent Implication
pKa (Ring N)	~9.1	~7.5	Reduced basicity = improved membrane permeability at physiological pH.[1]
Metabolic Site	C3 (Oxidation prone)	C3 (Blocked)	Extended half-life claims in IP.[1]
Lipophilicity (LogP)	Low (< 0.[1]5)	Moderate (~1.[1]2)	Enhanced BBB penetration (Neurology) or leaf uptake (Agro).[1]
Key Assignees	Acorda, Generic	Corteva, Boehringer Ingelheim	High FTO barrier in Agro; Moderate in Pharma.

Future Outlook

The "white space" in this patent landscape lies in bi-functional derivatives.[1] Current IP is heavy on simple substitutions.[1] Future patentability exists in:

- PROTACs: Using the 3-chloro-4-aminopyridine scaffold as the "warhead" to target specific kinases for degradation.[1]
- Deuterated Analogs: Replacing the amino hydrogens or ring hydrogens with deuterium to further slow metabolism (a strategy successfully used in Deutetrabenazine).[1]

References

- Dow AgroSciences LLC. (2008).[1] 4-Amino-3-chloro-6-(substituted)picolinates and their use as herbicides.[1] U.S. Patent No.[1][3][4][5][6] 7,314,849.[1]
- Al-Sabi, A., et al. (2019).[1] Structure-activity relationship studies of three novel 4-aminopyridine K⁺ channel blockers. bioRxiv.[7]

- Wang, A., et al. (2017).[8] Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor.[1][8] Journal of Medicinal Chemistry, 60(7), 2944–2962.[8] [1][8]
- Boehringer Ingelheim. (1997).[1] Method for preparing 3-amino-2-chloro-4-alkylpyridine.[1][6][9][10][11] U.S. Patent No.[1][3][4][5][6] 5,686,618.[1][4][5][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 2. HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID - Patent 2947985 [data.epo.org]
- 3. US8007826B2 - Sustained release aminopyridine composition - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 6. US6136982A - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- [10. METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - Patent 0551459 \[data.epo.org\]](#)
- [11. patentimages.storage.googleapis.com \[patentimages.storage.googleapis.com\]](#)
- To cite this document: BenchChem. [Patent Landscape & Technical Guide: 3-Chloro-4-Aminopyridine Derivatives[1]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2671808#patent-landscape-for-3-chloro-4-aminopyridine-derivatives\]](https://www.benchchem.com/product/b2671808#patent-landscape-for-3-chloro-4-aminopyridine-derivatives)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com